Methyldioxy, chloro-

Description

Historical Trajectory of Research Methodologies Applicable to Complex Organic Compounds like Methyldioxy, chloro-

The study of complex and potentially unstable organic compounds has been made possible by a long history of developing sophisticated analytical techniques. Early methods for analyzing halogenated organic compounds were often destructive. The advent of modern spectroscopic techniques has been revolutionary.

A historical overview of relevant methodologies includes:

Early 1900s: Gravimetric and titrimetric methods were used for the analysis of halogenated organic compounds.

Mid-20th Century: The development of Infrared (IR) Spectroscopy allowed for the identification of functional groups. For a compound like Chloromethaneperoxol, IR spectroscopy would be crucial for identifying the O-H and O-O stretches of the hydroperoxide group and the C-Cl stretch.

Mid-20th Century to Present: Nuclear Magnetic Resonance (NMR) Spectroscopy has become an indispensable tool for structure elucidation of organic molecules. For Chloromethaneperoxol, ¹H and ¹³C NMR would provide key information about the connectivity of the atoms.

Mid-20th Century to Present: Mass Spectrometry (MS) allows for the determination of molecular weight and fragmentation patterns, which can provide further structural information. High-resolution mass spectrometry would be essential for confirming the elemental composition of this small molecule.

Late 20th Century to Present: Computational Chemistry and Density Functional Theory (DFT) have become powerful tools for predicting the structures, stabilities, and spectroscopic properties of molecules, especially for reactive or difficult-to-isolate species.

These techniques, developed over decades, would be essential for any rigorous study of a compound like Chloromethaneperoxol.

Identification of Key Academic Challenges and Unanswered Fundamental Questions in the Chemical Research of Methyldioxy, chloro-

The limited specific research on Chloromethaneperoxol points to several key academic challenges and unanswered questions that are relevant to the broader study of small, functionalized organic molecules:

Synthesis and Isolation: The synthesis of small hydroperoxides can be challenging due to their potential instability and explosive nature. A primary unanswered question is the development of a safe and efficient synthetic route to Chloromethaneperoxol that would allow for its isolation and characterization.

Stability and Reactivity: The interplay between the electron-withdrawing chlorine atom and the reactive peroxide bond is a key area for investigation. Fundamental questions include:

How does the chlorine atom affect the stability of the O-O bond?

What are the primary decomposition pathways of Chloromethaneperoxol?

What is its reactivity profile with various organic and inorganic substrates?

Spectroscopic Characterization: While modern spectroscopic techniques are powerful, obtaining detailed data for a potentially unstable and non-commercial compound is a significant hurdle. A key challenge would be the definitive spectroscopic characterization of Chloromethaneperoxol to confirm its structure and electronic properties.

Mechanistic Studies: The potential of Chloromethaneperoxol to act as an oxidizing agent or a source of radicals opens up questions about its reaction mechanisms. Understanding these mechanisms is a fundamental challenge in physical organic chemistry.

Relevance in Chemical Systems: A broader unanswered question is whether Chloromethaneperoxol or similar structures play any role as transient intermediates in atmospheric, environmental, or industrial chemical processes.

Data Tables

Due to the lack of extensive experimental research on Chloromethaneperoxol, a detailed data table of its properties is not available in the scientific literature. However, a table of computed properties can be generated from publicly available databases.

**Table 1: Computed Properties of Chloromethaneperoxol (CH₃ClO₂) **

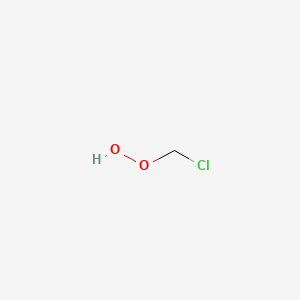

| Property | Value |

| IUPAC Name | chloro(hydroperoxy)methane |

| Molecular Formula | CH₃ClO₂ |

| Molecular Weight | 82.48 g/mol |

| InChIKey | DUNYOPWYTOSXOC-UHFFFAOYSA-N |

| SMILES | C(OO)Cl |

Data sourced from PubChem CID 15140991.

Structure

3D Structure

Properties

CAS No. |

73761-32-7 |

|---|---|

Molecular Formula |

CH3ClO2 |

Molecular Weight |

82.48 g/mol |

IUPAC Name |

chloro(hydroperoxy)methane |

InChI |

InChI=1S/CH3ClO2/c2-1-4-3/h3H,1H2 |

InChI Key |

DUNYOPWYTOSXOC-UHFFFAOYSA-N |

Canonical SMILES |

C(OO)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Methyldioxy, Chloro Analogues and Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Methyldioxy, Chloro- Core Structure

Retrosynthetic analysis of the chloromethyl methyl ether structure (CH₃OCH₂Cl) reveals simple and accessible starting materials. The most fundamental disconnection breaks the carbon-chlorine and carbon-oxygen bonds, leading back to formaldehyde (B43269) (CH₂O), methanol (B129727) (CH₃OH), and a source of chlorine, typically hydrogen chloride (HCl). orgsyn.orgorgsyn.org This approach forms the basis of the classical and most direct synthesis of CMME.

Another strategic disconnection involves the cleavage of the ether linkage, suggesting a precursor like dimethoxymethane (B151124) ((CH₃O)₂CH₂) and a chlorinating agent. wikipedia.orgchempanda.com This alternative retrosynthetic pathway offers advantages in terms of avoiding the formation of hazardous byproducts.

A less common disconnection might involve the carbon-carbon bond of a precursor, though this is not a typical strategy for a simple one-carbon backbone like that in CMME. The primary retrosynthetic strategies are summarized below:

Primary Retrosynthetic Disconnections for Chloromethyl Methyl Ether:

| Disconnection Strategy | Precursors | Synthetic Utility |

| C-Cl and C-O Bond Cleavage | Formaldehyde, Methanol, Hydrogen Chloride | Classical, direct synthesis orgsyn.orgorgsyn.org |

| Ether Linkage Cleavage | Dimethoxymethane, Acid Chloride | Avoids bis(chloromethyl) ether formation wikipedia.orgchempanda.com |

Development and Optimization of Novel Synthetic Routes to Methyldioxy, Chloro-

The traditional method for synthesizing chloromethyl methyl ether involves the reaction of formaldehyde, methanol, and hydrogen chloride. orgsyn.org However, this method is often plagued by the formation of the highly carcinogenic byproduct, bis(chloromethyl) ether. wikipedia.orgorgsyn.org Consequently, significant research has focused on developing safer and more efficient synthetic routes.

A notable improvement involves the reaction of dimethoxymethane with an acid chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst. wikipedia.orgchempanda.com This in situ generation of CMME provides a high-purity solution suitable for immediate use in subsequent reactions, minimizing handling of the volatile and hazardous ether. wikipedia.orgorganic-chemistry.org

Stereoselective and Enantioselective Approaches

While chloromethyl methyl ether itself is achiral, its derivatives and analogues can possess stereocenters. Stereoselective and enantioselective approaches are therefore relevant in the synthesis of more complex molecules incorporating the methoxymethyl group. For instance, optically pure chloromethyl (-)-menthyl ether has been prepared and utilized in the asymmetric synthesis of α-methyl proline. nih.gov This involves the nucleophilic addition of the chiral ether to a cyclic nitrone, leading to a mixture of diastereomers that can be separated. nih.gov The development of stereoselective methods for creating C-O bonds is crucial in the synthesis of complex natural products and pharmaceuticals.

Application of Modern Catalysis (e.g., Organocatalysis, Transition Metal-Catalyzed Reactions)

Modern catalytic methods have been instrumental in advancing the synthesis of chloromethyl methyl ether and its derivatives.

Lewis Acid Catalysis: Zinc(II) salts, such as ZnBr₂, have been shown to be highly effective catalysts for the reaction between acetals and acid halides, producing haloalkyl ethers in near-quantitative yields with very low catalyst loading (0.01 mol-%). organic-chemistry.orgresearchgate.net Other Lewis acids like BF₃ have also been studied for the carbonylation of CMME. kyoto-u.ac.jp

Heteropoly Acids: Heteropoly acids have been employed as efficient catalysts for the synthesis of CMME, offering advantages in terms of experimental simplicity and reduced reaction times. researchgate.net

Transition Metal Catalysis: Palladium-catalyzed reactions have been explored for the cyanation of aryl halides, where CMME derivatives can be involved. acs.org Rhodium-catalyzed reactions have been used to cleave aryl methyl ethers with thioesters, demonstrating the versatility of transition metals in transformations involving ether linkages. mdpi-res.com

Organocatalysis: While specific examples of organocatalysis for the direct synthesis of CMME are less common, the principles of organocatalysis are broadly applied in reactions involving MOM-protected compounds. For example, chiral quaternary ammonium (B1175870) salts have been used for the catalytic enantioselective fluorination of β-keto esters, a transformation that could be applied to substrates containing a MOM ether. acs.org

Green Chemistry Principles and Sustainable Synthetic Protocols

Adherence to green chemistry principles is increasingly important in chemical synthesis. For CMME synthesis, this translates to minimizing hazardous byproducts, using environmentally benign solvents, and improving energy efficiency. taltech.eeimist.ma

The synthesis of CMME from dimethoxymethane and an acid chloride is considered a greener alternative to the classical formaldehyde route because it avoids the formation of bis(chloromethyl) ether. wikipedia.orgorgsyn.org Furthermore, electrosynthesis has emerged as a sustainable method for preparing methoxymethyl (MOM) ethers at room temperature using greener solvents and inexpensive graphite (B72142) electrodes, thereby avoiding the use of the carcinogenic CMME altogether in the protection step. wordpress.com The evaluation of green metrics such as atom economy and reaction mass efficiency is crucial in assessing the sustainability of different synthetic pathways. orientjchem.org

Precursor Chemistry and Synthesis of Advanced Intermediates for Methyldioxy, Chloro-

The primary precursors for the synthesis of chloromethyl methyl ether are readily available and inexpensive chemicals.

Formaldehyde, Methanol, and Hydrogen Chloride: This is the classical set of precursors. orgsyn.org Formalin, an aqueous solution of formaldehyde, is often used. orgsyn.org

Dimethoxymethane and Acid Chlorides: Dimethoxymethane (also known as methylal) serves as a key precursor in modern synthetic methods. google.com Various acid chlorides can be used, with acetyl chloride being common for in situ generation and higher boiling point acyl chlorides used for the preparation of pure CMME. wikipedia.org

Paraformaldehyde: This solid polymer of formaldehyde can be used as a source of formaldehyde, particularly in procedures aiming to control the reaction rate. google.com

The synthesis of advanced intermediates often involves the reaction of CMME with other molecules to introduce the methoxymethyl group. For example, the reaction of CMME with an alcohol in the presence of a base like diisopropylethylamine yields a MOM-protected alcohol, which is a key intermediate in many multi-step syntheses. orgsyn.org

Table of Key Precursors and Their Roles:

| Precursor | Chemical Formula | Role in Synthesis | Reference(s) |

| Formaldehyde | CH₂O | Carbon source in classical synthesis | orgsyn.org |

| Methanol | CH₃OH | Source of the methoxy (B1213986) group | orgsyn.org |

| Hydrogen Chloride | HCl | Chlorine source and catalyst | orgsyn.org |

| Dimethoxymethane | (CH₃O)₂CH₂ | Precursor in modern, safer syntheses | wikipedia.orggoogle.com |

| Acetyl Chloride | CH₃COCl | Reactant for in situ CMME generation | wikipedia.org |

| Paraformaldehyde | (CH₂O)n | Solid source of formaldehyde | google.com |

Mechanistic Investigations of Key Reaction Steps in Methyldioxy, Chloro- Synthesis

The mechanism of the classical synthesis of chloromethyl methyl ether from formaldehyde, methanol, and hydrogen chloride involves the protonation of formaldehyde by HCl, followed by nucleophilic attack by methanol to form a hemiacetal. Subsequent protonation of the hydroxyl group and elimination of water, followed by attack of the chloride ion, yields the final product.

In the more modern synthesis from dimethoxymethane and an acid chloride catalyzed by a Lewis acid, the mechanism is believed to involve the coordination of the Lewis acid to one of the oxygen atoms of dimethoxymethane. This facilitates the cleavage of a carbon-oxygen bond upon attack by the chloride from the acid chloride, generating CMME and a methyl ester byproduct. organic-chemistry.org For instance, with ZnBr₂ and acetyl chloride, the reaction likely proceeds through the formation of a more reactive halide intermediate. orgsyn.org

The carbonylation of CMME in the presence of a Lewis acid like BF₃ has been found to be an equilibrium reaction, with the yield of the methoxyacetyl chloride product dependent on the pressure of carbon monoxide. kyoto-u.ac.jp Mechanistic studies suggest that the catalyst interacts with the halogen atom of CMME rather than the oxygen atom. kyoto-u.ac.jp

Derivatization Strategies for Structural Modification and Exploration of Methyldioxy, Chloro-

The structural modification of analogues and derivatives of "Methyldioxy, chloro-" compounds is pivotal for exploring their chemical space and developing new molecular entities. Derivatization strategies primarily focus on the reactive sites of these molecules, including the chloro-substituted carbon, the aromatic ring, and the methylenedioxy bridge itself. These transformations allow for the introduction of diverse functional groups, leading to compounds with altered physical, chemical, and biological properties. Key methodologies include nucleophilic substitution at the benzylic position of chloromethyl-substituted analogues, electrophilic aromatic substitution, and transformations of other chloro-derivatives within the structural class.

A central precursor in many of these synthetic explorations is piperonyl chloride (3,4-methylenedioxybenzyl chloride), an important analogue. Its utility stems from the reactivity of the benzylic chloride, which readily participates in a variety of substitution reactions. For instance, piperonyl chloride can be converted into its corresponding acetate (B1210297) by reacting it with an alkaline acetate, such as sodium acetate. google.com This reaction can be efficiently conducted in a biphasic system, with reaction temperatures typically ranging from 70°C to 80°C. google.com Subsequent hydrolysis of the acetate ester, often facilitated by a base like sodium hydroxide (B78521) and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) chloride), yields piperonyl alcohol. google.com

Further derivatization of piperonyl chloride includes the Sommelet reaction, a classic method for aldehyde synthesis. This involves reacting piperonyl chloride with hexamine, followed by hydrolysis to produce 3,4-methylenedioxybenzaldehyde (piperonal). google.com The reactivity of the benzylic chloride also allows for carbon-carbon bond formation. In a Friedel-Crafts acylation reaction, piperonyl chloride reacts with propionyl chloride using a Lewis acid catalyst like zinc chloride (ZnCl₂) to form 3,4-(methylenedioxy)propiophenone. Additionally, the chloromethyl group can be used to alkylate nucleophiles, such as amino acids. The reaction of 6-chloropiperonyl chloride with proline, in the presence of sodium methoxide, results in the formation of an N-substituted proline derivative. researchgate.net

Transformations are not limited to the chloromethyl side chain. More complex structural modifications involve other chloro-analogues. For example, 1-aryl-1-chlorocyclopropanes bearing a methylenedioxy group can undergo a tandem ring-opening and cyclization process. psu.edu When treated with silica (B1680970) in carbon tetrachloride, these compounds can lose hydrogen chloride to form a diene intermediate, which subsequently cyclizes to yield indene (B144670) derivatives. psu.edu

Another area of derivatization involves the direct modification of the dioxole ring. The compound 2,2-dichloro-1,3-benzodioxole (B1313652), which can be prepared via the photochlorination of 1,2-methylenedioxybenzene, serves as a precursor for fluorinated analogues. google.com A halogen exchange reaction, treating 2,2-dichloro-1,3-benzodioxole with potassium fluoride (B91410), can produce 2,2-difluoro-1,3-benzodioxole, an important intermediate for agrochemical and pharmaceutical synthesis. google.com

The following tables summarize some of the key derivatization reactions involving "Methyldioxy, chloro-" analogues.

Table 1: Derivatization Reactions of Piperonyl Chloride and its Analogues

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Piperonyl chloride | Sodium acetate | Piperonyl acetate | Nucleophilic Substitution |

| Piperonyl acetate | Sodium hydroxide, Tetrabutylammonium chloride | Piperonyl alcohol | Hydrolysis |

| Piperonyl chloride | Hexamine, then hydrolysis | Piperonal (3,4-methylenedioxybenzaldehyde) | Sommelet Reaction |

| Piperonyl chloride | Propionyl chloride, ZnCl₂ | 3,4-(Methylenedioxy)propiophenone | Friedel-Crafts Acylation |

Table 2: Transformations of Other Chloro-Substituted Methylenedioxy Compounds

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 1-(3,4-Methylenedioxyphenyl)-1-chlorocyclopropane | Silica (SiO₂), Carbon tetrachloride (CCl₄) | Indene derivative | Ring-opening/Cyclization |

| 2,2-Dichloro-1,3-benzodioxole | Potassium fluoride (KF) | 2,2-Difluoro-1,3-benzodioxole | Halogen Exchange |

These derivatization strategies highlight the versatility of "Methyldioxy, chloro-" compounds as building blocks in organic synthesis. The ability to introduce a wide array of functional groups through reactions at the chloro-substituent, the aromatic ring, or the dioxole moiety itself enables the systematic exploration of this chemical class for various applications.

An article on the chemical compound “Methyldioxy, chloro-” cannot be generated. Extensive searches of chemical databases and scientific literature did not yield a recognized compound with this specific name. The name "Methyldioxy, chloro-" is ambiguous and does not correspond to a standard chemical nomenclature, such as that established by the International Union of Pure and Applied Chemistry (IUPAC).

For the generation of a scientifically accurate article detailing advanced spectroscopic characterization, a precise chemical identifier is essential. This could include:

A specific IUPAC name: This would unambiguously describe the molecular structure.

A CAS Registry Number: This is a unique numerical identifier assigned to every chemical substance.

Without a well-defined molecular structure, it is impossible to provide the detailed research findings and data tables requested for the following techniques:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data (chemical shifts, coupling constants, and correlations from COSY, HSQC, HMBC, NOESY) are entirely dependent on the unique electronic environment of each atom within a specific molecule.

High-Resolution Mass Spectrometry (HRMS): Fragmentation pathways in tandem mass spectrometry (MS/MS) and precise elemental composition from isotope ratio mass spectrometry are specific to a compound's exact mass and structure.

To proceed with this request, a non-ambiguous name or a chemical structure of the intended compound is required.

Advanced Spectroscopic Characterization Techniques Applied to Methyldioxy, Chloro

X-ray Crystallography for Definitive Solid-State Structure Determination of Chloromethyl methyl ether

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. However, Chloromethyl methyl ether is a volatile liquid at room temperature with a boiling point of 55-57 °C and a melting point of -103.5 °C. wikipedia.orgereztech.com Consequently, obtaining a single crystal suitable for X-ray diffraction analysis is challenging and not the standard method for its structural elucidation.

Instead, the definitive molecular structure of Chloromethyl methyl ether in the gas phase has been determined by electron diffraction. rsc.orgsemanticscholar.orgcapes.gov.br These studies have revealed that the molecule exists predominantly in a gauche conformation. This means that the C-Cl bond is rotated away from the C-O-C plane. rsc.org

While direct X-ray crystallography on Chloromethyl methyl ether is not common, the structural features of the methoxymethyl (MOM) group, which is introduced into other molecules using Chloromethyl methyl ether, have been extensively confirmed by X-ray crystallography of its derivatives. nih.govscirp.org For instance, in complex organic molecules where a hydroxyl group is protected as a MOM ether, the precise orientation and bond parameters of the -OCH₂OCH₃ moiety have been determined, confirming the structural impact of this protecting group. nih.gov

Gas-Phase Electron Diffraction Data for Chloromethyl methyl ether

| Parameter | Value | Reference |

| Bond Distances (Å) | ||

| C-Cl | 1.80 | rsc.org |

| C-O (ether) | 1.37 | rsc.org |

| C-O (methyl) | 1.42 | rsc.org |

| Bond Angles (°) ** | ||

| O-C-Cl | 111.5 | rsc.org |

| C-O-C | 114.5 | rsc.org |

| Dihedral Angle (°) ** | ||

| Cl-C-O-C | ~74 | rsc.org |

This table presents approximate values from early electron diffraction studies for illustrative purposes.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential analytical methods for determining the absolute configuration of chiral molecules. Chirality, or "handedness," is a property of molecules that are non-superimposable on their mirror images. Such molecules are optically active, meaning they rotate the plane of polarized light.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light rotation as a function of wavelength.

The molecule , Chloromethyl methyl ether (CH₃OCH₂Cl), is achiral . It possesses a plane of symmetry and is superimposable on its mirror image. As a result, it does not exhibit optical activity. Therefore, chiroptical spectroscopy techniques like CD and ORD are not applicable to Chloromethyl methyl ether. These methods would yield no signal, as the prerequisite for such a measurement—molecular chirality—is absent.

Computational and Theoretical Chemistry Approaches for Methyldioxy, Chloro

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations have been instrumental in elucidating the electronic structure, molecular orbitals, and reactivity of chloro(hydroperoxy)methane. These calculations provide insights into the molecule's stability, geometry, and how it interacts with other chemical species.

Electronic Structure and Geometry: Density Functional Theory (DFT) and high-level ab initio methods are the primary tools for studying the electronic structure of chloro(hydroperoxy)methane. For instance, calculations at the M06-2X/aug-cc-pVTZ level of theory for geometries and CCSD(T)/aug-cc-pVTZ for energies have been used to characterize the potential energy surface of its formation reaction. taylorandfrancis.com These studies show that the formation of chloro(hydroperoxy)methane from the reaction of CH₂OO and HCl is a barrierless 1,2-insertion reaction. researchgate.net The ground state of the cation of chloro(hydroperoxy)methane is predicted to have a singlet state with a planar C-s symmetry. researchgate.net

Molecular Orbitals: The concept of molecular orbitals (MOs) helps in understanding the bonding and reactivity of a molecule. For a related molecule, methane (B114726), molecular orbital theory describes bonding through linear combinations of the unhybridized carbon 2s and 2p orbitals with the hydrogen 1s orbitals. libretexts.orgoregonstate.edu For chloro(hydroperoxy)methane, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they dictate the molecule's ability to donate or accept electrons. The interaction between the Singly Occupied Molecular Orbital (SOMO) of a radical like OH and the HOMO of a methane-like molecule is crucial in determining the reaction pathway. csustan.edu

Reactivity Descriptors: DFT-based reactivity descriptors, such as chemical potential, hardness, softness, and Fukui functions, are used to predict the reactivity of molecular systems. mdpi.com These descriptors help in understanding the flow of electrons during a chemical reaction. For instance, in a reaction, electrons are expected to flow from a species with a higher chemical potential to one with a lower chemical potential. mdpi.com Local reactivity descriptors like the Fukui function can predict the most reactive sites within a molecule. mdpi.com While specific studies on the comprehensive reactivity descriptors of chloro(hydroperoxy)methane are not prevalent in the searched literature, these theoretical tools are fundamental in computational chemistry for predicting reaction outcomes. rsc.org

Table 1: Calculated Properties of Chloro(hydroperoxy)methane and Related Species

| Property | Value | Method | Reference |

| Adiabatic Ionization Energy (CH₂ClOOH) | 10.3 eV | CCSD(T)//M06-2X-D3 | osti.gov |

| Adiabatic Ionization Energy (CH₂ClOOD) | 10.3 eV | CCSD(T)//M06-2X-D3 | osti.gov |

| Enthalpy of Formation (ΔfH°₂₉₈) of CH₂ClOOH | -41.41 ± 1.45 kcal/mol | Evaluation of isodesmic reactions | researchgate.net |

| Reaction Rate Coefficient (k) for CH₂OO + HCl | (4.6 ± 1.0) × 10⁻¹¹ cm³ s⁻¹ | Experimental | researchgate.net |

| Theoretical Reaction Rate Coefficient (k) for CH₂OO + HCl | 4.1 × 10⁻¹¹ cm³ s⁻¹ | Theoretical kinetics calculations | osti.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior of Methyldioxy, Chloro-

Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecules, including conformational changes and interactions with the environment. narod.ru These simulations can provide a detailed picture of the conformational landscape of a molecule by exploring its potential energy surface over time. ucalgary.ca

However, a review of the available scientific literature did not yield specific studies employing molecular dynamics simulations to investigate the conformational landscapes and dynamic behavior of isolated chloro(hydroperoxy)methane. MD simulations are more commonly applied to larger systems, such as biomolecules or materials, to understand their dynamics and interactions. randallcygan.comnih.govresearchgate.net For small, highly reactive molecules like chloro(hydroperoxy)methane, the focus of computational studies has been primarily on quantum chemical calculations of reaction pathways and energetics. osti.govresearchgate.net

While direct MD simulations on chloro(hydroperoxy)methane are not found, the principles of conformational analysis are well-established. For instance, the study of different spatial arrangements due to rotation around single bonds is crucial for understanding molecular properties. ucalgary.ca For flexible molecules, different conformers can have significantly different energies and reactivities, and the solvent environment can play a major role in stabilizing certain conformations. soton.ac.ukmdpi.commdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States in Methyldioxy, Chloro- Chemical Transformations

Computational chemistry is a vital tool for elucidating the intricate details of chemical reaction mechanisms, including the characterization of transition states. acs.org For chloro(hydroperoxy)methane, computational studies have primarily focused on its formation from the Criegee intermediate CH₂OO and HCl, and its subsequent dissociation.

Formation and Dissociation: The reaction of CH₂OO with HCl proceeds via a 1,2-insertion mechanism, forming an energized chloro(hydroperoxy)methane adduct. osti.govresearchgate.net Quantum chemical calculations have shown that this is a nearly barrierless process. taylorandfrancis.com The energized adduct can then either be stabilized by collisions or dissociate into other products. One significant dissociation pathway is the cleavage of the O-O bond to form OH and chloromethoxy (CH₂ClO) radicals. osti.gov The potential energy surface for this reaction, including the transition states, has been mapped out using methods like M06-2X/aug-cc-pVTZ and CCSD(T)/aug-cc-pVTZ. taylorandfrancis.com

The fate of the energized chloro(hydroperoxy)methane adduct is investigated using RRKM (Rice-Ramsperger-Kassel-Marcus) theory to calculate the energy-specific unimolecular rate coefficients, often coupled with a master equation analysis to account for collisional energy transfer. taylorandfrancis.com

Table 2: Key Reaction Channels and Energetics for Chloro(hydroperoxy)methane

| Reaction | Description | Key Computational Finding | Reference |

| CH₂OO + HCl → [CH₂ClOOH] | Formation of energized adduct | Essentially a barrierless 1,2-insertion. | researchgate.net |

| [CH₂ClOOH] → CH₂ClOOH | Collisional stabilization | The stabilization fraction is pressure-dependent. | osti.gov |

| [CH₂ClOOH]* → OH + CH₂ClO | Dissociation | This channel lies slightly below the energy of the initial reactants. | osti.gov |

Other Potential Reactions: While the formation and unimolecular dissociation of chloro(hydroperoxy)methane are the most studied transformations, other reactions are theoretically possible. For instance, reactions with other atmospheric species like the hydroxyl radical (•OH) are a common fate for many organic molecules in the atmosphere. wikipedia.orgrsc.orgresearchgate.net Computational studies on the reaction of •OH with similar molecules like methane and chloromethane (B1201357) have been extensively performed to determine reaction barriers and kinetics. csustan.eduresearchgate.net However, specific computational studies on the reactions of chloro(hydroperoxy)methane with other atmospheric radicals were not found in the reviewed literature.

Theoretical Structure-Activity Relationship (SAR) Modeling for Methyldioxy, Chloro- Analogues and Hypothetical Interactions

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.comresearchgate.net These models are particularly prevalent in drug discovery and environmental science to predict the properties of new or untested chemicals.

A search of the scientific literature did not reveal any studies focused on theoretical SAR modeling specifically for analogues of chloro(hydroperoxy)methane. The primary reason for this is that chloro(hydroperoxy)methane is a small, highly reactive atmospheric intermediate and not a lead compound in drug design or a persistent environmental pollutant for which large libraries of analogues would be synthesized and tested to develop SAR models.

The principles of SAR are based on the idea that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. mdpi.com For example, in the context of atmospheric chemistry, SAR models have been developed to predict the rate constants for the reactions of ozone with various alkenes based on the substitution pattern around the double bond. researchgate.net These models often use descriptors that quantify steric and electronic effects. researchgate.net

While no specific SAR models exist for chloro(hydroperoxy)methane analogues, the reactivity of similar small hydroperoxides is known to be influenced by substituent effects. For instance, the presence of electronegative chlorine atoms on the methyl group of methyl hydroperoxide is known to increase the stability and the RO-OH bond energy. researchgate.net

In Silico Prediction of Potential Molecular Targets and Binding Modes for Methyldioxy, Chloro- (Strictly Theoretical and In Vitro Focus)

In silico methods for predicting molecular targets and binding modes are a cornerstone of modern drug discovery and toxicology. mdpi.comnih.gov These computational techniques, such as molecular docking and pharmacophore modeling, aim to identify potential protein targets for a given molecule and predict how it might bind to them. mdpi.comunimi.it

A comprehensive review of the scientific literature indicates that there are no studies on the in silico prediction of potential molecular targets and binding modes for chloro(hydroperoxy)methane. This is because this compound is a small, highly reactive, and short-lived atmospheric species. osti.govwikipedia.org Its high reactivity means it is unlikely to act as a specific, targeted inhibitor of a biological macromolecule in the way a drug molecule does. Its primary interactions in a biological context would likely be non-specific, leading to oxidative damage due to its hydroperoxide nature.

The types of molecules typically subjected to in silico target prediction are larger, more stable organic molecules that have the potential to be developed into drugs or are environmental contaminants with known biological effects. mdpi.comnih.gov The process usually involves screening the molecule against databases of known protein structures to find potential binding sites and then using scoring functions to estimate the binding affinity. mdpi.com Given the nature of chloro(hydroperoxy)methane, such studies are not applicable.

In Vitro Biochemical and Molecular Mechanistic Investigations of Methyldioxy, Chloro

Enzyme Inhibition and Activation Studies in Cell-Free Biochemical Systems

The initial characterization of a novel compound's biological activity often begins with cell-free biochemical assays to determine its effects on specific enzymes. biobide.combellbrooklabs.com These assays are crucial for understanding the compound's mechanism of action at a molecular level. nih.gov They provide a direct measure of the interaction between the compound and a purified enzyme, free from the complexities of a cellular environment. nih.gov

Enzyme inhibition or activation is quantified by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound. tipbiosystems.com Common techniques include spectrophotometric, fluorometric, and luminescent assays, where the generation of a product or the depletion of a substrate is monitored over time. creative-biogene.comlsuhsc.edu From this data, key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) can be determined. The IC50 value represents the concentration of the compound required to inhibit the enzyme's activity by 50%.

Further kinetic studies can elucidate the type of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing the effect of the compound on the enzyme's Michaelis-Menten kinetics. creative-biogene.comjove.com This information is vital for understanding how the compound interacts with the enzyme's active site or other regulatory sites. nih.gov

Table 1: Illustrative Enzyme Inhibition Profile for Methyldioxy, chloro-

| Enzyme Target | Assay Type | IC50 (µM) | Mode of Inhibition |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Fluorometric | 2.5 | Competitive |

| Cytochrome P450 2D6 (CYP2D6) | Luminescent | 15.8 | Non-competitive |

| Acetylcholinesterase (AChE) | Colorimetric | > 100 | Not Determined |

Receptor Binding and Ligand-Target Interaction Profiling using In Vitro Assays

To determine if a compound exerts its effects by interacting with cellular receptors, a variety of in vitro binding assays are employed. nih.govcreative-biolabs.com These assays are fundamental in pharmacology and drug discovery for identifying and characterizing the affinity of a ligand (the compound) for its receptor. researchgate.netlabome.com

Radioligand binding assays are a classic and powerful technique. merckmillipore.com In these experiments, a radiolabeled compound of known affinity for the receptor is used. The test compound, "Methyldioxy, chloro-", would be introduced at various concentrations to compete with the radioligand for binding to the receptor, which is typically present in a preparation of cell membranes. nih.gov The amount of radiolabeled ligand that is displaced provides a measure of the test compound's affinity for the receptor, often expressed as the inhibitory constant (Ki).

Modern label-free techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are also widely used. nih.govfrontiersin.org SPR can provide real-time kinetics of the binding interaction, including association and dissociation rates, while ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction. nih.gov

Table 2: Example Receptor Binding Affinity Profile for Methyldioxy, chloro-

| Receptor Target | Assay Type | Binding Affinity (Ki, nM) |

|---|---|---|

| Serotonin 5-HT2A Receptor | Radioligand Competition | 50.2 |

| Dopamine D2 Receptor | Radioligand Competition | 875.1 |

| Adrenergic α2A Receptor | Surface Plasmon Resonance | 210.4 |

Modulation of Cellular Pathways and Signaling Cascades in Defined Cell Culture Models (Non-Clinical Focus)

Moving from cell-free systems to cell-based assays allows for the investigation of a compound's effects on complex cellular pathways and signaling cascades within a more biologically relevant context. wikipedia.org These studies aim to understand how the interaction of "Methyldioxy, chloro-" with its molecular target(s) translates into a cellular response. nih.govnih.gov

A variety of techniques are used to probe these effects. For example, reporter gene assays can be used to measure the activation or inhibition of a specific transcription factor that is downstream of a signaling pathway. Western blotting can be employed to detect changes in the phosphorylation state of key signaling proteins, indicating their activation or deactivation. researchgate.net High-content imaging and flow cytometry can provide quantitative data on multiple cellular parameters simultaneously, offering a comprehensive view of the compound's impact.

In Vitro Metabolic Transformations and Biotransformation Pathways of Methyldioxy, Chloro- in Subcellular Fractions (e.g., Microsomes)

Understanding the metabolic fate of a compound is a critical aspect of its preclinical characterization. In vitro metabolism studies using subcellular fractions, such as liver microsomes, provide valuable insights into how a compound may be processed in the body. milecell-bio.comnih.govresearchgate.net Microsomes are vesicles derived from the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. bioivt.com

In these assays, "Methyldioxy, chloro-" would be incubated with liver microsomes in the presence of necessary cofactors. nih.gov Over time, samples are taken and analyzed, typically using liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the parent compound and any metabolites that are formed. springernature.com This allows for the determination of the compound's metabolic stability and the identification of its major biotransformation pathways (e.g., oxidation, hydroxylation, demethylation). milecell-bio.comresearchgate.net

Similar studies can be performed with other subcellular fractions like S9 fractions or cytosol to investigate the role of other enzyme systems in the compound's metabolism. accegen.comnih.gov

Table 3: Hypothetical In Vitro Metabolic Profile of Methyldioxy, chloro- in Human Liver Microsomes

| Parameter | Value |

|---|---|

| Half-life (t1/2, min) | 45.2 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.3 |

| Major Metabolite(s) Identified | Hydroxylated derivative, O-demethylenated derivative |

Methodologies for the Identification of Specific Molecular Targets in In Vitro Systems

When the molecular target of a compound is unknown, various in vitro methodologies can be employed for its identification, a process often referred to as target deconvolution. nih.govnih.gov These approaches are essential for understanding the mechanism of action of compounds discovered through phenotypic screening. worldpreclinicalcongress.combroadinstitute.org

One common method is affinity chromatography, where the compound is immobilized on a solid support and used to "fish" for its binding partners from a cell lysate. acs.org The proteins that bind to the compound are then eluted and identified by mass spectrometry.

Chemical proteomics is another powerful approach. evotec.com This can involve techniques like photoaffinity labeling, where a photoreactive version of the compound is used to covalently link to its target upon UV irradiation, allowing for its subsequent identification. nih.gov The cellular thermal shift assay (CETSA) is a more recent development that measures the change in the thermal stability of proteins upon ligand binding, providing an indirect method for target identification. nih.gov

Genetic approaches, such as CRISPR-based screening, can also be used in cell culture models to identify genes that, when knocked out or overexpressed, alter the sensitivity of the cells to the compound, thereby pointing to the involvement of those gene products in the compound's mechanism of action. nih.gov

Chemical Reactivity, Stability, and Degradation Pathways of Methyldioxy, Chloro

Kinetic and Thermodynamic Studies of Chemical Reactions Involving Methyldioxy, Chloro-

Kinetic and thermodynamic parameters provide fundamental insights into the reactivity and stability of chloromethyl hypochlorite (B82951). Computational studies have been instrumental in determining these properties, as experimental data for this specific molecule is scarce.

Thermodynamic Properties:

Theoretical calculations using density functional theory (DFT) and ab initio methods have been employed to estimate the thermodynamic properties of chloromethyl hypochlorite. researchgate.netacs.org These studies are crucial for understanding the energy changes associated with its formation and decomposition.

| Property | Calculated Value | Method |

|---|---|---|

| Enthalpy of Formation (ΔHf°298) | -22.05 ± 2.47 kcal/mol | CBS-Q//B3LYP/6-31G(d,p) |

| Entropy (S°298) | Data not explicitly provided in the search results, but contributions from internal rotation have been calculated. acs.org | |

| Heat Capacity (Cp(T)) | Calculated for a range of temperatures (300 to 1500 K). acs.org |

The enthalpy of formation of methyl hypochlorite (CH₃OCl) is reported to be around -15.41 ± 1.48 kcal/mol, and the substitution of a hydrogen atom with chlorine to form chloromethyl hypochlorite leads to a more negative enthalpy of formation, indicating greater thermodynamic stability. acs.org

Kinetic Studies:

Kinetic studies on the reactions of chloromethyl hypochlorite are limited. However, research on related compounds provides a basis for understanding its likely reactivity. The decomposition of alkyl hypochlorites is known to be complex and potentially autocatalytic. icheme.org The reaction of the methoxy (B1213986) radical (CH₃O) with the chlorine monoxide radical (ClO) to produce methyl hypochlorite is a key reaction in atmospheric chemistry. researchgate.net

Theoretical studies on the decomposition of chloromethyl hypochlorite suggest high activation barriers for various unimolecular decomposition pathways, indicating a degree of kinetic stability. researchgate.net The reaction of chloromethyl hypochlorite with hydroxyl radicals (OH) is considered a potential removal process in the atmosphere, though kinetic data suggests it is a relatively unimportant pathway. researchgate.net

Investigation of Chemical Stability under Controlled Environmental Conditions (e.g., pH, Temperature, Light, Oxidative/Reductive Environments)

The stability of chloromethyl hypochlorite is influenced by several environmental factors.

Temperature: Alkyl hypochlorites are generally thermally unstable. icheme.org The decomposition of neat methyl hypochlorite is strongly exothermic and can be explosive. icheme.org While specific data for chloromethyl hypochlorite is not available, it is expected to exhibit similar thermal sensitivity. Computational studies indicate that despite high activation barriers for unimolecular decomposition, the molecule possesses significant internal energy that can lead to decomposition upon heating. researchgate.net

pH: The stability of hypochlorite solutions is highly pH-dependent. stackexchange.com Hypochlorous acid (HOCl) is a weak acid, and its equilibrium with the hypochlorite ion (OCl⁻) is governed by the pH of the solution. hydroinstruments.com In acidic conditions, the more reactive and less stable hypochlorous acid form predominates. For organic hypochlorites like chloromethyl hypochlorite, hydrolysis can be influenced by pH, potentially leading to the formation of chloromethanol (B13452849), formaldehyde (B43269), and hydrochloric acid. The decomposition of alkyl hypochlorites is reported to be catalyzed by the presence of HCl. icheme.org

Light: Alkyl hypochlorites are sensitive to light. icheme.org Photolysis is a significant degradation pathway for these compounds. The photolytic scission of the O-Cl bond is identified as the decomposition pathway with the lowest critical energy for chloromethyl hypochlorite. researchgate.net This suggests that photodegradation in the presence of sunlight would be a major sink for this compound in the atmosphere. The photolysis of hypochlorite ions is known to produce radicals, and a similar process is expected for organic hypochlorites. cdnsciencepub.com

Oxidative/Reductive Environments: As a hypochlorite, the molecule has oxidizing properties. It can react with reducing agents. In the environment, it can participate in oxidation-reduction reactions. The presence of other oxidants or reductants will influence its stability and degradation pathways.

Elucidation of Degradation Products and Byproducts, and their Formation Mechanisms

The degradation of chloromethyl hypochlorite can proceed through several pathways, leading to a variety of products.

Thermal Decomposition: Theoretical studies have examined several unimolecular decomposition pathways for chloromethyl hypochlorite. researchgate.net These include:

1,2-elimination: Leading to the formation of formaldehyde (CH₂O) and chlorine (Cl₂), or formyl chloride (ClCHO) and hydrogen chloride (HCl). These pathways are considered to be among the more favorable decomposition routes leading to more stable species. researchgate.net

Isomerization: Conversion to dichloromethanol (B14675293) (CHCl₂OH). researchgate.net

Bond Scission: Homolytic cleavage of the C-O, O-Cl, or C-Cl bonds. The photolytic O-Cl bond scission has the lowest energy barrier. researchgate.net

Experimental work on the decomposition of methyl hypochlorite suggests that the primary products are the corresponding aldehyde or ketone and HCl. icheme.org Another postulated pathway for methyl hypochlorite decomposition involves the formation of methyl formate (B1220265) and HCl. icheme.org

Hydrolysis: In aqueous environments, chloromethyl hypochlorite is expected to undergo hydrolysis. The reaction with water would likely lead to the formation of chloromethanol (ClCH₂OH) and hypochlorous acid (HOCl). Chloromethanol is unstable and can decompose to formaldehyde and HCl. Hypochlorous acid is also a reactive species and will participate in further reactions.

Photodegradation: Photolysis, particularly of the O-Cl bond, is a major degradation pathway. researchgate.net This will generate a chloromethoxyl radical (ClCH₂O•) and a chlorine radical (Cl•). These highly reactive radicals will then initiate a cascade of further reactions with other atmospheric species.

A summary of potential degradation products is provided in the table below.

| Degradation Pathway | Potential Products | Formation Mechanism |

|---|---|---|

| Thermal Decomposition | Formaldehyde (CH₂O), Chlorine (Cl₂), Formyl chloride (ClCHO), Hydrogen chloride (HCl), Dichloromethanol (CHCl₂OH) | 1,2-elimination, Isomerization researchgate.net |

| Hydrolysis | Chloromethanol (ClCH₂OH), Hypochlorous acid (HOCl), Formaldehyde (CH₂O), Hydrogen chloride (HCl) | Reaction with water followed by decomposition of intermediates. |

| Photodegradation | Chloromethoxyl radical (ClCH₂O•), Chlorine radical (Cl•) | Homolytic cleavage of the O-Cl bond upon absorption of light. researchgate.net |

Stereochemical Stability and Epimerization Studies of Methyldioxy, Chloro-

Chloromethyl hypochlorite does not possess a chiral center, and therefore, it does not exist as enantiomers. The concept of epimerization, which involves a change in configuration at one of several stereocenters, is not applicable to this molecule.

However, the molecule does exhibit conformational isomerism due to rotation around the C-O and O-Cl single bonds. Computational studies have calculated the barriers for intramolecular rotation. acs.org These rotational barriers are important for understanding the molecule's flexibility and the relative populations of different conformers at various temperatures. The existence of different conformers can influence the molecule's reactivity and spectroscopic properties.

The term "epimerization" is more relevant to cyclic compounds with multiple stereocenters. While not directly applicable to chloromethyl hypochlorite, studies on the epimerization of other molecules can provide a general context for stereochemical inversions, which often proceed through radical or ionic intermediates. csic.es In the case of chloromethyl hypochlorite, any reaction that would lead to a temporary formation of a planar radical or carbocation at the carbon atom could potentially lead to a loss of stereochemical information if the starting material were chiral (which it is not).

Advanced Analytical Method Development for Research and Trace Analysis of Methyldioxy, Chloro

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Technologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, including chloro-substituted methylenedioxy derivatives. Coupling HPLC with advanced detectors like Diode Array Detection (DAD) and Mass Spectrometry (MS) provides comprehensive analytical data.

Research Findings: HPLC methods, particularly in reversed-phase mode, are effective for separating regioisomers of methylenedioxy-substituted phenethylamines. scispace.com The use of a C18 column with a gradient mobile phase, such as a mixture of ammonium (B1175870) bicarbonate buffer and methanol (B129727), can achieve separation of various amphetamine and methylenedioxy derivatives. nih.gov

HPLC-DAD: The DAD detector offers the advantage of acquiring the full UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. measurlabs.com For instance, methamphetamine enantiomers can be quantified at 210 nm, their absorption maximum, while showing minimal absorption at higher wavelengths. researchgate.net This spectral information is valuable for distinguishing between compounds with similar retention times but different chromophores.

HPLC-MS/MS: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, which is critical for trace analysis in complex matrices like biological fluids. nih.govrsc.org This technique can identify specific chlorinated derivatives, such as N-chloroMDMA, which can be a marker for sample adulteration. rsc.org LC-MS methods have been developed to quantify various methylenedioxy derivatives in meconium with limits of quantification in the low nanogram-per-gram range. nih.gov

Table 1: Example HPLC-MS Parameters for Methylenedioxy Derivative Analysis This table is a composite representation based on typical methodologies.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Gradient of 10 mM Ammonium Bicarbonate (pH 9.0) and Methanol | nih.gov |

| Detection | Electrospray Ionization (ESI) in Single Ion Monitoring (SIM) mode | nih.gov |

| Quantification Limit | ~0.004 µg/g for 3,4-methylenedioxymethamphetamine | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Pyrolysis Products

GC-MS is a powerful technique for the analysis of volatile compounds and substances that can be made volatile through derivatization. It is widely used for identifying illicit drugs and their synthesis byproducts. researchgate.netnih.gov

Research Findings: GC-MS analysis of chloro-substituted methylenedioxy compounds often requires derivatization to improve chromatographic behavior and produce characteristic mass spectra. researchgate.net Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) are commonly used. nih.gov The mass spectra of underivatized regioisomers of methylenedioxymethamphetamine (MDMA) can be very similar, making chromatographic separation essential for unambiguous identification. scispace.comojp.gov

The study of pyrolysis products is important for understanding what compounds might be formed when a substance is smoked. Pyrolysis-GC-MS (Py-GC-MS) has shown that at high temperatures, compounds like methamphetamine undergo N-demethylation and N-methylation. researchgate.netresearchgate.net Similar degradation patterns can be expected for chlorinated analogues. For example, pyrolysis of bk-2C-B, a related compound, yields at least twelve detectable products, indicating complex degradation pathways. ljmu.ac.uk

Table 2: Common Pyrolysis Products of Related Amphetamine-Type Substances This table is based on findings for methamphetamine and related compounds, which can inform the expected products for chloro-methylenedioxy analogues.

| Parent Compound | Pyrolysis Product | Analytical Technique | Reference |

|---|---|---|---|

| Methamphetamine (MA) | Amphetamine (AP) | Py-GC-MS | researchgate.net |

| Methamphetamine (MA) | N,N-dimethylamphetamine (DMA) | Py-GC-MS | researchgate.net |

| bk-2C-B | Multiple degradation products (12 identified) | Py-GC-MS | ljmu.ac.uk |

Capillary Electrophoresis (CE) and Microfluidic Platforms for High-Efficiency Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as low sample consumption, rapid analysis times, and the ability to perform chiral separations. scispace.commdpi.com

Research Findings: CE, particularly with the addition of chiral selectors like cyclodextrins to the background electrolyte, is highly effective for the enantioseparation of cathinone (B1664624) and amphetamine derivatives. scispace.comnih.govresearchgate.net This is crucial as enantiomers can have different physiological effects. Different cyclodextrin (B1172386) derivatives, such as carboxymethyl-β-cyclodextrin, have been shown to be effective chiral selectors for separating a wide range of these compounds. mdpi.comnih.gov Optimized CE methods can resolve dozens of cathinone derivatives in a single run. nih.gov The technique is also capable of distinguishing between positional isomers, which is a common challenge in forensic analysis. nih.gov

Table 3: Typical Capillary Electrophoresis Conditions for Chiral Separation This table is a composite representation based on typical methodologies for related compounds.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Electrolyte | 10 mM Sodium Phosphate (pH 2.5) | nih.gov |

| Chiral Selector | 10 mM Acetyl-β-cyclodextrin | nih.gov |

| Voltage | 29 kV | nih.gov |

| Temperature | 25°C | mdpi.comnih.gov |

| Detection | UV Detection (e.g., 207 nm, 258 nm) | mdpi.com |

Development of Robust Spectroscopic and Electrochemical Methods for Quantitative Analysis

Beyond separation sciences, direct spectroscopic and electrochemical methods are being developed for rapid and potentially portable detection of these compounds.

Research Findings:

Spectroscopic Methods: While NMR and IR spectroscopy are powerful for structural elucidation, their application in quantitative analysis of complex mixtures can be limited without prior separation. scispace.comresearchgate.net However, they are invaluable for confirming the identity of synthesized reference standards. researchgate.net

Electrochemical Methods: Electrochemical sensors, particularly those based on screen-printed electrodes (SPEs), offer a promising avenue for the rapid, low-cost, and portable detection of illicit drugs. mdpi.comuantwerpen.be Techniques like square-wave adsorptive stripping voltammetry can be used to detect compounds like MDMA and related structures in the micromolar concentration range. uantwerpen.be The addition of surfactants to the sample can enhance the electrochemical signal by facilitating the adsorption of the target molecule onto the electrode surface. uantwerpen.be For chlorinated compounds, such as chlorinated phenols, boron-doped diamond electrodes have shown excellent performance in amperometric detection, suggesting their potential applicability to chloro-methylenedioxy compounds. acs.org These sensors can be integrated into portable devices for on-site screening. mdpi.com

Future Directions and Emerging Research Avenues for Methyldioxy, Chloro in Chemical Biology

Exploration of Unconventional Synthetic Strategies and Bio-Inspired Synthesis

The efficient and selective synthesis of "Methyldioxy, chloro-" is a prerequisite for its exploration in chemical biology. While traditional etherification and halogenation methods exist, future research could focus on more innovative and sustainable approaches.

Unconventional Synthetic Strategies: Future synthetic efforts could move beyond classical methods like the Williamson ether synthesis. Modern catalytic methods, such as reductive etherification of carbonyl compounds with alcohols, offer a more atom-economical and environmentally benign alternative. Research could explore the development of novel catalysts that facilitate the direct and selective formation of the ether linkage in "Methyldioxy, chloro-" under mild conditions.

Bio-Inspired Synthesis: Nature employs a vast arsenal of enzymes to construct complex molecules with high precision. A particularly relevant area for the synthesis of "Methyldioxy, chloro-" is the study of halogenases. These enzymes catalyze the selective incorporation of halogen atoms into organic molecules, often under ambient conditions. Future research could involve:

Enzyme Discovery: Mining genomic databases for novel halogenases with substrate specificity for methylenedioxy-containing precursors.

Enzyme Engineering: Using directed evolution or rational design to tailor the activity of known halogenases to accept a "Methyldioxy" scaffold, thereby achieving regioselective chlorination.

Chemoenzymatic Synthesis: Combining enzymatic halogenation with traditional organic synthesis to create a highly efficient and sustainable route to "Methyldioxy, chloro-".

This bio-inspired approach not only offers a greener synthetic route but can also provide access to specific stereoisomers that may be difficult to obtain through conventional chemistry.

Deeper Computational Insights into Structure-Function Relationships and Predicted Reactivity

Computational chemistry provides powerful tools to predict the properties and potential biological activity of novel compounds before their synthesis, saving significant time and resources. For "Methyldioxy, chloro-," in silico studies would be invaluable for guiding its development as a chemical tool.

Structure-Function Relationship Studies:

Molecular Docking: This technique can predict how "Methyldioxy, chloro-" might bind to the active site of various proteins. By screening it against libraries of protein structures, potential biological targets could be identified. The methylenedioxy and chloro groups can be systematically varied to understand their contribution to binding affinity and selectivity.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide detailed information about the electronic structure of "Methyldioxy, chloro-". This can help in understanding its reactivity, stability, and the nature of its interactions with biological targets.

Predicted Reactivity: Machine learning algorithms and computational models can predict the metabolic fate and potential reactivity of small molecules. For "Methyldioxy, chloro-," these models could predict:

Sites of metabolism by cytochrome P450 enzymes. The methylenedioxy group is known to interact with these enzymes.

Potential for off-target effects and toxicity.

Chemical reactivity towards biological nucleophiles, which is crucial if the compound is to be developed as a covalent probe.

A hypothetical data table summarizing the kind of results that could be obtained from these computational studies is presented below.

Table 1: Predicted Physicochemical and Biological Properties of Methyldioxy, chloro-

| Property | Predicted Value | Computational Method | Potential Implication |

| LogP | 2.8 ± 0.4 | ALOGPS/ML | Good cell membrane permeability |

| Binding Affinity (Target X) | -8.5 kcal/mol | Molecular Docking (AutoDock) | Potential inhibitor of Target X |

| HOMO-LUMO Gap | 5.2 eV | DFT (B3LYP/6-31G*) | High chemical stability |

| Metabolic Lability | Low on ring, moderate on alkyl chain | Machine Learning (Xenosite) | Potential for good in vivo half-life |

Development of Advanced In Vitro Systems for Comprehensive Mechanistic Elucidation

To understand how "Methyldioxy, chloro-" might function in a biological context, advanced in vitro models that more accurately mimic human physiology are essential.

Organ-on-a-Chip (OOC): These microfluidic devices contain living human cells in a 3D arrangement that recapitulates the structure and function of an organ, such as the liver, kidney, or lung. Using OOC technology, researchers could:

Study the metabolism of "Methyldioxy, chloro-" in a human liver-on-a-chip, identifying its metabolites and their potential toxicity.

Investigate its effects on specific organ functions, for example, its impact on cardiac cells in a heart-on-a-chip.

Model disease states to see if "Methyldioxy, chloro-" has potential therapeutic effects.

3D Cell Cultures: Compared to traditional 2D cell cultures, 3D models like spheroids and organoids provide a more physiologically relevant environment. These models could be used to:

Assess the efficacy of "Methyldioxy, chloro-" in a more realistic tumor microenvironment.

Study its long-term effects on cell viability and function.

Investigate its penetration and distribution within a tissue-like structure.

The data obtained from these advanced in vitro systems would provide a much better prediction of the in vivo effects of "Methyldioxy, chloro-" than traditional cell culture methods.

Role of Methyldioxy, Chloro- as a Chemical Probe for Fundamental Biological Processes

A key application of novel small molecules in chemical biology is their use as chemical probes to study the function of proteins and other biological molecules in their native environment. "Methyldioxy, chloro-" could potentially be developed into a chemical probe for various applications.

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active site of enzymes. If "Methyldioxy, chloro-" is found to have a suitable reactive profile, it could be modified to create an activity-based probe (ABP). This would involve incorporating a reporter tag (e.g., a fluorophore or biotin) to allow for the detection and identification of its protein targets. Such a probe could be used to:

Identify the specific enzymes that "Methyldioxy, chloro-" interacts with in a complex biological sample.

Profile the activity of these enzymes in different disease states.

Screen for more potent and selective inhibitors of its target enzymes.

Molecular Imaging: Fluorescently labeled derivatives of "Methyldioxy, chloro-" could be synthesized to serve as imaging probes. These probes could be used to:

Visualize the subcellular localization of its target proteins in living cells.

Monitor changes in the concentration or activity of its target in real-time.

Track the distribution of the compound in a whole organism.

The design of such probes would need to consider factors like cell permeability, target affinity, and the photophysical properties of the fluorescent tag.

**Table 2:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.